molecular formula C17H26N4O5 B12904950 4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate CAS No. 81532-71-0

4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate

Cat. No.: B12904950
CAS No.: 81532-71-0
M. Wt: 366.4 g/mol
InChI Key: LQMNDUHCTHUXKB-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-isopropoxyquinazoline with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various piperazine-substituted compounds.

Scientific Research Applications

4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a quinazoline ring.

    4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine: Contains a phenylsulfonyl group, which imparts different chemical properties.

Uniqueness

4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate is unique due to its specific quinazoline structure combined with the piperazine ring. This combination provides distinct chemical and biological properties that are not observed in similar compounds with different ring structures or substituents.

Properties

81532-71-0

Molecular Formula

C17H26N4O5

Molecular Weight

366.4 g/mol

IUPAC Name

oxalic acid;2-piperazin-1-yl-4-propan-2-yloxy-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C15H24N4O.C2H2O4/c1-11(2)20-14-12-5-3-4-6-13(12)17-15(18-14)19-9-7-16-8-10-19;3-1(4)2(5)6/h11,16H,3-10H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

LQMNDUHCTHUXKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=C1CCCC2)N3CCNCC3.C(=O)(C(=O)O)O

Origin of Product

United States

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